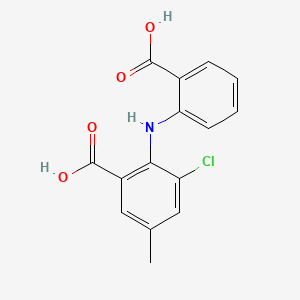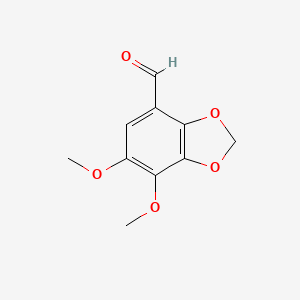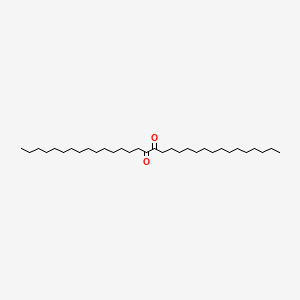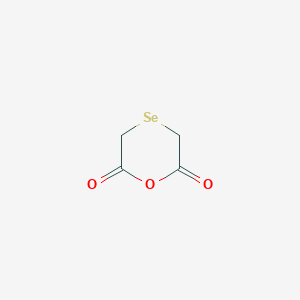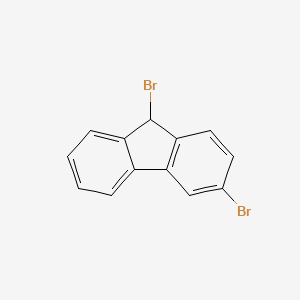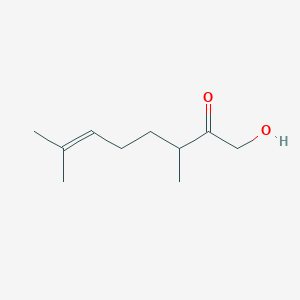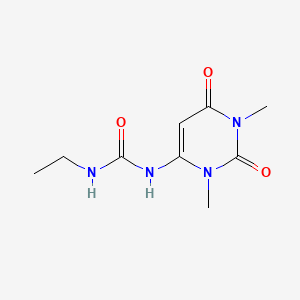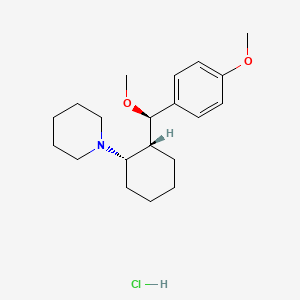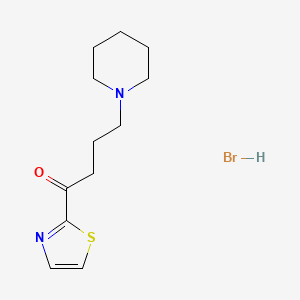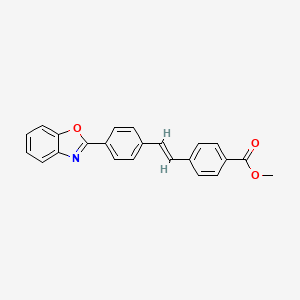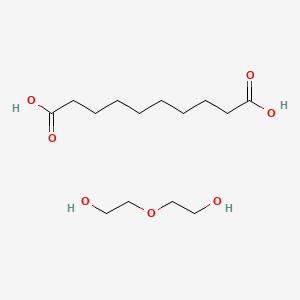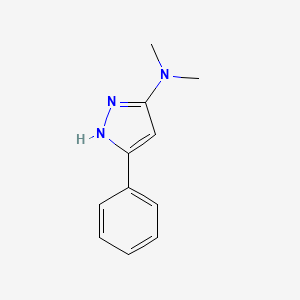
N,N',N''-Tri(butan-2-yl)boranetriamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’,N’'-Tri(butan-2-yl)boranetriamine: is a chemical compound that belongs to the class of boron-containing amines. This compound is characterized by the presence of three butan-2-yl groups attached to a central boron atom, which is further bonded to three amine groups. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N’,N’'-Tri(butan-2-yl)boranetriamine typically involves the reaction of boron trihalides with secondary amines. One common method is the reaction of boron trichloride with butan-2-ylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent the oxidation of the boron compound. The reaction can be represented as follows:
BCl3+3(CH3CH2CH2CH2NH2)→B(NHCH3CH2CH2CH2)3+3HCl
Industrial Production Methods: In an industrial setting, the production of N,N’,N’'-Tri(butan-2-yl)boranetriamine may involve large-scale reactions using similar methods as described above. The process typically includes steps such as purification and isolation of the final product to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N,N’,N’'-Tri(butan-2-yl)boranetriamine can undergo oxidation reactions, where the boron atom is oxidized to form boron-oxygen compounds.
Reduction: The compound can also be reduced under specific conditions to form boron-hydride derivatives.
Substitution: Substitution reactions can occur at the amine groups, where the butan-2-yl groups can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various alkyl halides or aryl halides can be used for substitution reactions.
Major Products:
Oxidation: Boron-oxygen compounds.
Reduction: Boron-hydride derivatives.
Substitution: Alkyl or aryl-substituted boranetriamines.
Wissenschaftliche Forschungsanwendungen
N,N’,N’'-Tri(butan-2-yl)boranetriamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of N,N’,N’'-Tri(butan-2-yl)boranetriamine involves its ability to form stable complexes with various molecules. The boron atom in the compound can coordinate with electron-rich species, making it a useful catalyst in various chemical reactions. The amine groups can also participate in hydrogen bonding and other interactions, further enhancing its reactivity and versatility.
Vergleich Mit ähnlichen Verbindungen
- N,N’,N’'-Tri(methyl)boranetriamine
- N,N’,N’'-Tri(ethyl)boranetriamine
- N,N’,N’'-Tri(propyl)boranetriamine
Comparison: N,N’,N’'-Tri(butan-2-yl)boranetriamine is unique due to the presence of butan-2-yl groups, which provide steric hindrance and influence its reactivity compared to its methyl, ethyl, and propyl counterparts. This steric effect can make it more selective in certain reactions and applications.
Eigenschaften
CAS-Nummer |
28049-72-1 |
|---|---|
Molekularformel |
C12H30BN3 |
Molekulargewicht |
227.20 g/mol |
IUPAC-Name |
N-bis(butan-2-ylamino)boranylbutan-2-amine |
InChI |
InChI=1S/C12H30BN3/c1-7-10(4)14-13(15-11(5)8-2)16-12(6)9-3/h10-12,14-16H,7-9H2,1-6H3 |
InChI-Schlüssel |
RGYJNHZWOSNOQU-UHFFFAOYSA-N |
Kanonische SMILES |
B(NC(C)CC)(NC(C)CC)NC(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


